![molecular formula C19H18N8O2 B2989639 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034520-88-0](/img/structure/B2989639.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18N8O2 and its molecular weight is 390.407. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Synthesis and Biological Assessment : Heterocyclic compounds, including those with triazolo, pyrazine, and quinazolinone frameworks, have been synthesized and assessed for various biological activities. For instance, compounds incorporating the thiadiazole moiety have shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, the facile synthesis of triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives has been reported, highlighting the versatility of these heterocycles in chemical synthesis (Ibrahim et al., 2011).
Antibacterial and Antifungal Applications : Research has also focused on the antimicrobial properties of these compounds. For example, novel series of enaminones derived from triazoloisoquinolines demonstrated notable antibacterial effects, emphasizing the potential of these heterocycles in developing new antimicrobial agents (Hassaneen et al., 2011). Moreover, the synthesis of functionalized heterocycles from quinolinyl chalcone derivatives and their subsequent screening for antibacterial activities further illustrate the scientific interest in exploring the therapeutic potentials of these frameworks (Hassan & Farouk, 2017).
Mechanism of Action
Target of Action
Related compounds have been found to interact withc-Met kinase , a protein involved in cell growth, survival, and migration .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to intercalate dna, which can disrupt the normal functioning of the dna molecule .
Biochemical Pathways
Given the potential interaction with c-met kinase, it’s plausible that pathways related to cell growth and survival could be affected .
Result of Action
If the compound does indeed interact with c-met kinase, it could potentially influence cell growth and survival .
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2/c28-16(10-27-11-21-15-4-2-1-3-14(15)19(27)29)23-13-5-7-25(9-13)17-18-24-22-12-26(18)8-6-20-17/h1-4,6,8,11-13H,5,7,9-10H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJSTYWEONSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
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